molecular formula C7H2ClF3N2 B1357659 2-Chloro-5-(trifluoromethyl)nicotinonitrile CAS No. 624734-22-1

2-Chloro-5-(trifluoromethyl)nicotinonitrile

Cat. No. B1357659
Key on ui cas rn: 624734-22-1
M. Wt: 206.55 g/mol
InChI Key: BWFBFKPZLKQYPR-UHFFFAOYSA-N
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Patent
US04990512

Procedure details

A mixture of 3-cyano-5-trifluoromethylpyrdine-2-pyridone (250 mg), phosphorus pentachloride (550 mgs) and phosphonylchloride (0.62 ml) were heated at the reflux temperature for 8 hours. After cooling to ambient temperature (ca 28° C.) the reaction mixture was poured into ice/water and rigourously extracted with ethylacetate. The combined organic layers were washed with aqueous sodium bicarbonate solution followed by brine, and finally dried over anhydrous magnesium sulphate. Removal of the solvent by evaporation under reduced pressure gave 2-chloro-3-cyano-5trifluoromethyl-pyridine as an off-white solid which was used without further purification. The compound showed (CDC13) 8.89 (1H,d) 8.28 (1H,d).
Name
3-cyano-5-trifluoromethylpyrdine 2-pyridone
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step One
[Compound]
Name
phosphonylchloride
Quantity
0.62 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[N:5][CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1)#[N:2].N1C=CC=CC1=O.P(Cl)(Cl)(Cl)(Cl)[Cl:21]>>[Cl:21][C:4]1[C:3]([C:1]#[N:2])=[CH:8][C:7]([C:9]([F:12])([F:10])[F:11])=[CH:6][N:5]=1 |f:0.1|

Inputs

Step One
Name
3-cyano-5-trifluoromethylpyrdine 2-pyridone
Quantity
250 mg
Type
reactant
Smiles
C(#N)C=1C=NC=C(C1)C(F)(F)F.N1C(C=CC=C1)=O
Name
Quantity
550 mg
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
phosphonylchloride
Quantity
0.62 mL
Type
reactant
Smiles
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated at the reflux temperature for 8 hours
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
rigourously extracted with ethylacetate
WASH
Type
WASH
Details
The combined organic layers were washed with aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
finally dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1C#N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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